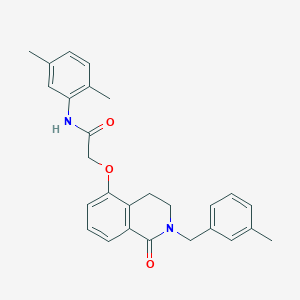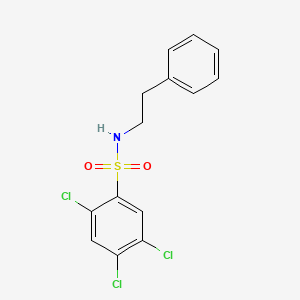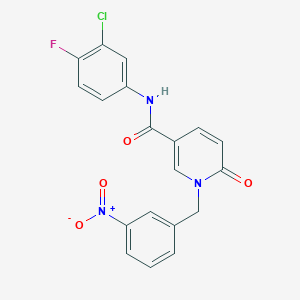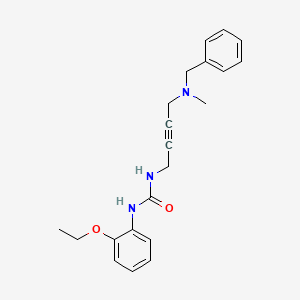
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea, also known as BAY-43-9006, is a small molecule inhibitor of several protein kinases. It was originally developed as a potential cancer treatment, but has also been studied for its potential use in other diseases.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
Flexible urea derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase, an enzyme relevant in the treatment of Alzheimer's disease. The research demonstrates that certain urea compounds, through the optimization of their structure, can exhibit high inhibitory activities. This suggests potential therapeutic applications in neurodegenerative conditions where acetylcholinesterase's regulation is beneficial (Vidaluc et al., 1995).
Rho Kinase Inhibition
Another study highlights the discovery of urea derivatives as potent inhibitors of Rho-associated protein kinases (ROCK1 and ROCK2), which are critical in various physiological processes including cell motility, proliferation, and vascular tension. These findings open avenues for the development of new therapeutic agents targeting conditions associated with ROCK activity, such as cardiovascular diseases and cancer (Pireddu et al., 2012).
Anticancer Potential
Urea derivatives have also been synthesized and tested for their cytotoxicity against human adenocarcinoma cells, revealing some compounds with significant anticancer activity. This research underlines the potential of urea compounds in the development of novel anticancer therapies, providing a foundation for future drug discovery efforts aimed at improving cancer treatment (Gaudreault et al., 1988).
Synthesis of Hydroxamic Acids and Ureas
The application of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of hydroxamic acids and ureas from carboxylic acids. This method offers an efficient, racemization-free synthesis pathway for producing ureas, critical in medicinal chemistry for drug development (Thalluri et al., 2014).
Complexation and Molecular Devices
Urea-linked cyclodextrins have been studied for their ability to photoisomerize stilbene derivatives, demonstrating the potential of urea compounds in the self-assembly of molecular devices. This research indicates the possibility of urea derivatives facilitating the development of new materials with applications in nanotechnology and molecular electronics (Lock et al., 2004).
Propriétés
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-3-26-20-14-8-7-13-19(20)23-21(25)22-15-9-10-16-24(2)17-18-11-5-4-6-12-18/h4-8,11-14H,3,15-17H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARGPZGWVDMYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC#CCN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2424969.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2424970.png)
![1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2424972.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424973.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide](/img/structure/B2424976.png)

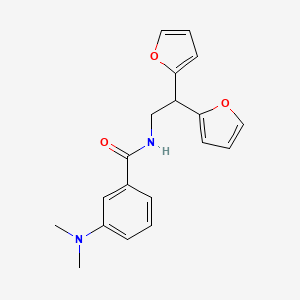
![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2424979.png)
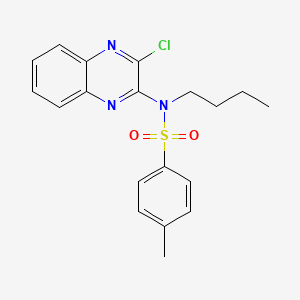
![2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium; tetrafluoroboranuide](/img/structure/B2424984.png)
